Butyl 1H-indole-3-acetate
Description
Contextualizing Butyl 1H-indole-3-acetate within the Broader Family of Indole-3-acetic Acid Derivatives
Indole-3-acetic acid (IAA) is an organic compound consisting of an indole (B1671886) ring system substituted with a carboxymethyl group at the third position. wikipedia.orgresearchgate.net Its derivatives are compounds that share this core indole structure but are modified at the carboxymethyl side chain, the indole ring, or the nitrogen atom.
This compound is a specific derivative of IAA, belonging to the ester subclass. It is formed through the esterification of the carboxylic acid group of IAA with butanol. This conversion of a carboxylic acid to an ester significantly alters the molecule's physical and chemical properties, such as its polarity, solubility, and reactivity, while retaining the fundamental indole scaffold. While IAA is a naturally occurring plant hormone, its simple alkyl esters like this compound are primarily products of chemical synthesis, created for research and commercial applications. wikipedia.orgfrontiersin.org
Table 1: Comparative Physicochemical Properties of Indole-3-acetic acid and this compound
| Property | Indole-3-acetic acid (IAA) | This compound |
| IUPAC Name | 2-(1H-indol-3-yl)acetic acid nih.gov | Butyl 2-(1H-indol-3-yl)acetate |
| CAS Number | 87-51-4 wikipedia.org | 5500-54-9 |
| Molecular Formula | C₁₀H₉NO₂ wikipedia.org | C₁₄H₁₇NO₂ |
| Molar Mass | 175.18 g/mol wikipedia.org | 231.29 g/mol |
| Appearance | White to yellowish solid wikipedia.org | Expected to be a liquid or low-melting solid |
| Solubility | Soluble in polar organic solvents like ethanol. wikipedia.org | Expected to have higher solubility in nonpolar solvents |
Note: Some properties for this compound are predicted based on its chemical structure and general properties of similar esters, as specific experimental data is limited in publicly available literature.
Fundamental Significance of Indole-3-acetic Acid Esters in Chemical Synthesis and Biological Systems
The importance of IAA esters spans the fields of synthetic chemistry and biology.
In chemical synthesis , IAA and its derivatives serve as versatile building blocks. The indole nucleus is a privileged scaffold in medicinal chemistry, and reactions involving the acetic acid side chain allow for the construction of more complex molecules. For instance, derivatives of indole-3-acetic acid have been used in coupling reactions to synthesize complex natural products like arcyriaflavin A. rsc.org The ester functional group can be used to temporarily protect the carboxylic acid during other chemical transformations or act as a handle for introducing further molecular complexity. eurjchem.com
In biological systems , IAA esters are crucial for maintaining auxin homeostasis—the dynamic equilibrium of the active hormone. nih.gov Free IAA is the biologically active form, but its concentration must be tightly regulated for proper plant growth and development. nih.govnih.gov Plants convert free IAA into various conjugates, including esters with sugars (e.g., IAA-glucose, IAA-myo-inositol) and amino acids. nih.govoup.com These conjugated forms are generally considered inactive storage or transport forms that protect the hormone from enzymatic degradation. nih.gov When the plant requires more active auxin, these ester conjugates can be hydrolyzed by specific enzymes called esterases, releasing free IAA. nih.govoup.com Synthetic esters like methyl or butyl indole-3-acetate (B1200044) can also exhibit auxin-like activity when applied to plants, as they can be hydrolyzed by endogenous plant enzymes to release IAA. nih.govnih.gov
Evolution of Academic Inquiry into Indole-3-acetic Acid and its Ester Conjugates
The scientific journey into understanding IAA and its derivatives began in the late 19th century. In 1880, Charles Darwin and his son Francis observed that a signal was transmitted from the tip of a plant shoot to control its growth, a phenomenon they described as an "influence." oup.comacs.org It took several decades for this "influence," termed auxin, to be chemically identified. In the 1930s, researchers successfully isolated and identified the substance as Indole-3-acetic acid (IAA). oup.com
Initial research focused on the dramatic effects of free IAA on cell elongation and division. This knowledge quickly led to the chemical synthesis of IAA and other molecules with similar structures, giving rise to the modern plant growth regulator industry. wikipedia.orgacs.org For many years, IAA conjugates were considered mere detoxification or breakdown products. However, as analytical techniques became more sophisticated, scientists discovered that these conjugates, including esters, were present in significant quantities in plant tissues and that their levels fluctuated with developmental and environmental changes. acs.org This led to the contemporary understanding that IAA conjugates are not simply waste products but are central to a sophisticated system of hormone regulation, storage, and transport. nih.gov Current research continues to explore the specific roles of different esterases and the precise mechanisms by which IAA esters contribute to the intricate signaling networks that govern plant life. nih.govoup.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
17429-10-6 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
butyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-3-8-17-14(16)9-11-10-15-13-7-5-4-6-12(11)13/h4-7,10,15H,2-3,8-9H2,1H3 |
InChI Key |
GRFMAWCPVKWLFE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Other CAS No. |
17429-10-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of Butyl 1H-indole-3-acetate
The synthesis of this compound, a significant derivative of the phytohormone indole-3-acetic acid (IAA), is primarily achieved through esterification. This process involves the reaction of indole-3-acetic acid with butanol. Modern synthetic chemistry has focused on optimizing this reaction through various catalytic and methodological advancements to enhance efficiency, selectivity, and sustainability.
Esterification Reactions for the Derivatization of Indole-3-acetic Acid
The direct esterification of indole-3-acetic acid with butanol is a fundamental method for producing this compound. This reaction is typically catalyzed by an acid. Studies on the esterification of acetic acid with butanol have explored various homogeneous catalysts like sulfuric acid, nitric acid, and p-toluenesulfonic acid (p-TSA), providing insights into reaction kinetics and the endothermic nature of the reaction. researchgate.net For instance, the use of methanesulfonic acid (MSA) as a homogenous catalyst has been investigated, with studies modeling the reaction kinetics based on ideal concentrations and species activity. researchgate.net
Furthermore, enzymatic approaches offer a high degree of specificity. Enzyme preparations from sources like sweet corn kernels have been shown to catalyze the CoA- and ATP-dependent esterification of indole-3-acetic acid with molecules like myo-inositol and glucose, suggesting the potential for biocatalytic routes to produce various indole-3-acetic acid esters. scispace.com
A notable method for preparing indole-3-acetic acid itself, the precursor for its butyl ester, involves the reaction of indole (B1671886) with glycolic acid in the presence of potassium hydroxide (B78521) in an autoclave. orgsyn.org This highlights the robustness required for the synthesis of the core indole-3-acetic acid structure.
Exploration of Novel Catalytic Systems in Indole Derivative Synthesis
The broader field of indole synthesis has seen a surge in the development of novel catalytic systems, many of which are applicable to the synthesis and functionalization of indole-3-acetate (B1200044) derivatives. These catalysts aim to improve reaction efficiency, selectivity, and environmental friendliness.
Lewis and Brønsted Acid Catalysts: Boron trifluoride etherate (BF₃·OEt₂) has emerged as an efficient and easy-to-handle Lewis acid for promoting the regioselective 3-acylation of indoles with anhydrides under mild conditions. mdpi.com This method is scalable and provides a simple route to 3-acylindoles. mdpi.com Brønsted acid catalysts are also crucial, facilitating a variety of reactions with high efficiency and selectivity by activating nucleophilic species and promoting protonation. rsc.org Brønsted acid ionic liquids have been successfully used as catalysts in the synthesis of α-indolylacrylates in butyl acetate (B1210297), demonstrating good to excellent yields and the potential for catalyst and solvent recycling. rsc.org
Metal-Based Catalysts:
Silver Catalysis: Silver(I) catalysts have been effectively used for the synthesis of substituted indoles from pyrrole (B145914) precursors, proceeding at room temperature and being insensitive to air and moisture. acs.orgwhiterose.ac.uk
Palladium Catalysis: Palladium-catalyzed methods have been developed for the 3-acylation of free (N-H) indoles with nitriles and for the oxidative coupling of indoles with anilines to produce 3-acylindoles. researchgate.netresearchgate.net
Copper Catalysis: Copper(II) triflate (Cu(OTf)₂) has been found to be an efficient and reusable catalyst for the Friedel-Crafts acetylation of indoles under mild microwave irradiation conditions. researchgate.net
Iron and Cobalt Catalysis: Iron-catalyzed intramolecular C-H amination offers a practical route to indole derivatives. organic-chemistry.org Cobalt-based systems have been used for the methylation of C-H bonds in indoles using methanol (B129727) as the methylating agent. organic-chemistry.org
| Catalyst Type | Specific Catalyst Example | Application | Key Advantages | Reference |
|---|---|---|---|---|
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Regioselective 3-acylation of indoles | Efficient, easy-to-handle, mild conditions, scalable | mdpi.com |
| Brønsted Acid | Brønsted acid ionic liquids | Synthesis of α-indolylacrylates | Good to excellent yields, recyclable catalyst and solvent | rsc.org |
| Metal-Based | Silver(I) nitrate (B79036) (AgNO₃) | Synthesis of substituted indoles from pyrroles | Mild conditions, air and moisture insensitive | acs.orgwhiterose.ac.uk |
| Palladium acetate | 3-acylation of indoles with nitriles | High selectivity and yield | researchgate.netresearchgate.net | |
| Copper(II) triflate (Cu(OTf)₂) | Friedel-Crafts acetylation of indoles | Efficient, reusable, mild conditions | researchgate.net | |
| Iron(II) triflate | Intramolecular C-H amination | Practical for indole derivative synthesis | organic-chemistry.org |
Implementation of Green Chemistry Principles in Esterification and Indole Core Functionalization
The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact. bridgew.edu This includes the use of greener solvents, recyclable catalysts, and more atom-economical reactions.
The use of ionic liquids as dual solvent-catalysts in esterification reactions exemplifies this trend. researchgate.net For instance, lactam-based Brønsted-acidic ionic liquids have shown high conversion and selectivity in the esterification of acetic acid with 1-butanol (B46404) under mild conditions. researchgate.net Similarly, the use of butyl acetate as a recyclable solvent in the synthesis of α-indolylacrylates catalyzed by a Brønsted acid ionic liquid is a green approach. rsc.org
Continuous-flow synthesis is another green chemistry approach that has been successfully applied to the production of indole-3-acetic acid. A chemo-enzymatic cascade reaction involving the oxidative decarboxylation of L-tryptophan followed by acid-catalyzed hydrolysis has been developed in a continuous flow mode, offering high yield and space-time yield. rsc.orgrsc.org This methodology minimizes waste and allows for better process control.
Functionalization and Derivatization of the Indole-3-acetate Scaffold
The indole-3-acetate scaffold serves as a versatile platform for further chemical modifications to generate a diverse range of analogues with potentially unique properties. These modifications often target the indole nitrogen or the side chain.
Alkylation and Acylation Strategies for Indole Nitrogen and Side Chains
Alkylation: The C3 position of the indole ring is the most reactive site for electrophilic attack, making it a prime target for alkylation. ikm.org.my A simple and efficient BF₃-OEt₂ promoted C3-alkylation of indoles with maleimides has been developed to produce 3-indolylsuccinimides in good to excellent yields. Another metal-free method involves the acid-catalyzed 2-alkylation of 3-alkylindoles using 1,1-disubstituted alkenes, with catalytic amounts of hydroiodic acid (HI) as the promoter. frontiersin.org Reductive alkylation of indoles with ketones using triethylsilane and trichloroacetic acid also provides a convenient one-step procedure to synthesize 3-alkylindoles. neu.edu
Acylation: The N1 position of the indole ring can be acylated to produce N-acyl indole derivatives. A base-catalyzed N1-acylation of indole alkanoates with various acid chlorides has been reported, which is a key step in a multi-step synthesis of N-substituted (aza)indole compounds. nih.gov For the C3 position, Friedel-Crafts acylation is a common method. However, regioselectivity can be a challenge. ikm.org.my The use of dialkylaluminum chloride has been shown to selectively acylate indoles at the 3-position with a wide variety of acyl chlorides under mild conditions without the need for NH protection. researchgate.net Boron trifluoride etherate also effectively promotes the regioselective 3-acylation of indoles with anhydrides. mdpi.com
| Functionalization | Reagents/Catalyst | Position | Product Type | Reference |
|---|---|---|---|---|
| Alkylation | Maleimides / BF₃·OEt₂ | C3 | 3-Indolylsuccinimides | |
| 1,1-Disubstituted alkenes / HI | C2 | 2-Alkylated 3-alkylindoles | frontiersin.org | |
| Ketones / Triethylsilane, Trichloroacetic acid | C3 | 3-Alkylindoles | neu.edu | |
| Acylation | Acid chlorides / Base (e.g., t-BuONa, DMAP/Et₃N) | N1 | N-Acyl indole alkanoates | nih.gov |
| Acyl chlorides / Dialkylaluminum chloride | C3 | 3-Acylindoles | researchgate.net |
Synthesis of Complex Indole-3-acetate Analogues and Hybrid Structures
The core structure of indole-3-acetic acid can be incorporated into more complex molecules and hybrid structures, leading to compounds with diverse biological activities.
One approach is the synthesis of indole-3-acetamides by coupling indole-3-acetic acid with various substituted anilines using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govacs.org This method has been used to generate a library of indole-3-acetamides. nih.govacs.org
Another strategy involves creating hybrid molecules that combine the indole moiety with other pharmacologically active scaffolds. For example, indole-hybrid chalcones have been synthesized through Claisen-Schmidt condensation of acetylindoles with various benzaldehydes. mdpi.com
Furthermore, the indole-3-acetate framework can serve as a precursor for the synthesis of more complex natural product-like structures. For instance, IAA derivatives have been utilized in the synthetic route of Arcyriaflavin A, which possesses an indolocarbazole alkaloid structure. rsc.orgrsc.org The synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines has been achieved through the modification of 4-(1H-indol-3-yl)butan-1-ol, which can be derived from 4-(1H-indol-3-yl)butanoic acid, an analogue of indole-3-acetic acid. researchgate.net
Chemical Reactivity and Transformation Pathways of Indole-3-acetate Esters
The chemical behavior of indole-3-acetate esters, including this compound, is principally governed by the reactivity of the ester functional group and the indole nucleus. These compounds undergo a variety of transformations, including hydrolysis, enzymatic cleavage, and oxidation-reduction reactions, which are fundamental to their roles in biological systems and their application in organic synthesis.
The hydrolysis of indole-3-acetate esters to yield indole-3-acetic acid (IAA) and the corresponding alcohol is a critical transformation, particularly as it can occur inadvertently during extraction and purification processes. researchgate.netnih.gov The reaction proceeds via nucleophilic acyl substitution, and its rate is highly dependent on the pH of the medium.
Base-Promoted Hydrolysis: In alkaline conditions, hydrolysis is promoted by the hydroxide ion, which acts as a nucleophile. The reaction follows a typical saponification mechanism, initiated by the attack of the hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as the leaving group to form the carboxylic acid. libretexts.org Studies have shown that even mild alkaline conditions (pH 9 or above) can lead to measurable hydrolysis of indole-3-acetic acid esters within a few hours. researchgate.netumn.edu
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a weak nucleophile like water. A subsequent proton transfer to the -OR group makes it a better leaving group (an alcohol), which is eliminated upon reformation of the carbonyl double bond. libretexts.org
The kinetics of hydrolysis are also significantly influenced by the steric nature of the alcohol moiety of the ester. Steric hindrance around the carbonyl group can impede the approach of the nucleophile, thereby slowing the reaction rate. For simple alkyl esters of a given carboxylic acid, the rate of hydrolysis generally decreases as the size of the alkyl group increases.
In biological contexts, the hydrolysis of indole-3-acetate esters is not random but is precisely controlled by enzymes known as esterases. These enzymes can cleave the ester bond, releasing the active plant hormone, indole-3-acetic acid (IAA), from its inactive, conjugated ester form. nih.gov This enzymatic activation is a key mechanism for regulating auxin homeostasis in plants.
A significant body of research has focused on methyl indole-3-acetate (MeIAA), an endogenous ester of IAA. In Arabidopsis thaliana, a family of 20 methyl esterase (AtMES) proteins, homologous to salicylic (B10762653) acid binding protein 2 (SABP2), has been identified. nih.gov Several members of this family are capable of hydrolyzing MeIAA to release free IAA. Specifically, the AtMES17 esterase has been shown to be a key enzyme in this process. Plants with mutations in the AtMES17 gene show a decreased sensitivity to externally applied MeIAA, as they are less efficient at hydrolyzing it to the active IAA form. Conversely, plants overexpressing AtMES17 exhibit increased sensitivity. nih.gov
The enzymatic hydrolysis of MeIAA by AtMES17 demonstrates typical Michaelis-Menten kinetics, confirming a specific enzyme-substrate interaction. nih.gov
Further studies have shown that enzymes present in extracts from various plants, such as bean (Phaseolus vulgaris) and jack pine (Pinus banksiana), can hydrolyze synthetic aryl esters of IAA. researchgate.net Additionally, enzymes capable of the reverse reaction—the esterification of IAA to form esters with glucose and myo-inositol—have been isolated from Zea mays, indicating a complex enzymatic machinery for managing IAA ester pools. nih.govscispace.com
The indole ring system present in this compound is electron-rich and susceptible to both oxidative and reductive transformations. wikipedia.org These reactions can target either the five-membered heterocyclic ring or the six-membered benzene (B151609) ring.
Oxidative Transformations: The indole nucleus is easily oxidized. wikipedia.org A common oxidative pathway involves the conversion of the indole moiety to an oxindole. For instance, simple oxidizing agents like N-bromosuccinimide can selectively oxidize indole to oxindole. wikipedia.org In biological systems, enzymes such as horseradish peroxidase can catalyze the oxidation of indole derivatives in the presence of hydrogen peroxide. nih.gov More advanced synthetic methods utilize iron-catalyzed oxidative coupling to construct complex molecules from indole precursors. rsc.org
Reductive Transformations: The reduction of the indole ring can be achieved selectively. Catalytic hydrogenation or reduction with reagents like zinc in hydrochloric acid (Zn/HCl) typically reduces the C2-C3 double bond of the pyrrole ring to yield an indoline (B122111) derivative. pharmaguideline.combhu.ac.in In contrast, using dissolving metal reduction conditions, such as lithium in liquid ammonia, preferentially reduces the benzene ring, leaving the heterocyclic portion intact. pharmaguideline.combhu.ac.in
Sophisticated Analytical Characterization Techniques in Indole 3 Acetate Research
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are fundamental in defining the structural attributes of Butyl 1H-indole-3-acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of protons and carbons within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. For the butyl ester portion, characteristic signals include a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the oxygen atom of the ester linkage. chemicalbook.com The indole (B1671886) ring exhibits complex aromatic signals, and a singlet is typically observed for the methylene protons of the acetate (B1210297) group. tsijournals.comhmdb.ca
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying each unique carbon atom. The spectrum for this compound would show distinct peaks for the four different carbons of the butyl group, with the carbon attached to the ester oxygen appearing at a characteristic downfield shift. chemicalbook.comyoutube.com The carbonyl carbon of the ester group also has a signature chemical shift. youtube.com The eight carbon atoms of the indole ring and the methylene carbon of the acetate group will also produce specific resonances. hmdb.ca
Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Butyl Acetate Moiety.
| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| CH₃ | ~0.9 (triplet) | ~13.7 |
| -CH₂-CH₃ | ~1.4 (multiplet) | ~19.1 |
| -CH₂-CH₂-O- | ~1.6 (multiplet) | ~30.6 |
| -CH₂-O- | ~4.1 (triplet) | ~64.5 |
| C=O | - | ~171.1 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Confirmation of Ester Linkage
Fourier-transform infrared (FTIR) spectroscopy is employed to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. A key feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1730-1750 cm⁻¹. tsijournals.commdpi.com The presence of this peak is a definitive confirmation of the ester linkage. Other significant peaks include the N-H stretching vibration of the indole ring (around 3400 cm⁻¹), C-H stretching vibrations of the aromatic and aliphatic portions, and C-O stretching vibrations of the ester. mdpi.comresearchgate.netresearchgate.net
Interactive Table: Characteristic FTIR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Indole) | Stretch | ~3400 |
| C-H (Aromatic) | Stretch | ~3100-3000 |
| C-H (Aliphatic) | Stretch | ~2960-2870 |
| C=O (Ester) | Stretch | ~1730-1750 |
| C=C (Aromatic) | Stretch | ~1600-1450 |
| C-O (Ester) | Stretch | ~1250-1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, specifically within the indole chromophore. iisertirupati.ac.in The indole ring system of this compound is the primary absorber of UV light, typically exhibiting characteristic absorption maxima. acs.org The analysis of the UV-Vis spectrum helps in confirming the presence of the indole moiety and can be used for quantitative analysis, although with less specificity than chromatographic methods. The substitution on the indole ring can influence the position and intensity of these absorption bands. iisertirupati.ac.in
Mass Spectrometric Approaches for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of this compound and for elucidating its structure through fragmentation analysis. It is often coupled with a chromatographic separation method for enhanced specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Indole Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. mdpi.comnotulaebotanicae.ronih.gov In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule, as well as a characteristic pattern of fragment ions. researchgate.netanu.edu.au This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its unambiguous identification. researchgate.netanu.edu.au GC-MS is particularly useful for profiling volatile indole metabolites in various biological samples. nih.govnih.govplos.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis of Indole-3-acetate (B1200044) Conjugates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like many indole-3-acetate conjugates. nih.govdoaj.orgfrontiersin.org The initial liquid chromatography step separates the components of a complex mixture. mdpi.comfrontiersin.org The eluting compounds are then introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. nih.govmdpi.com This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for accurate quantification of this compound and its related conjugates, even at very low concentrations in complex biological matrices. nih.govnih.gov The fragmentation patterns observed in LC-MS/MS also provide valuable structural information. nih.govdoaj.org
Advanced Mass Spectrometry Techniques (e.g., FT-ICR-MS, QqQ ESI-MS/MS) for Fragmentation Pathway Elucidation
Advanced mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the fragmentation pathways of indole-3-acetate esters. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS) offer unparalleled resolution, mass accuracy, and the ability to perform detailed structural analysis. researchgate.netnih.gov
FT-ICR-MS provides extremely high-resolution mass data, allowing for the determination of the precise elemental composition of the parent ion and its fragments. nih.gov For this compound (C₁₄H₁₇NO₂), the protonated molecule [M+H]⁺ would be detected with very high mass accuracy. QqQ ESI-MS/MS is used to establish specific parent-daughter ion relationships through fragmentation experiments. researchgate.net In a typical analysis, the parent ion is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and the resulting fragment ions are analyzed in the third quadrupole. nih.gov
The fragmentation of indole-3-acetate derivatives is well-understood. For the parent molecule, Indole-3-acetic acid (IAA), the protonated molecule ([M+H]⁺ at m/z 176.1) fragments to produce a characteristic quinolinium ion at m/z 130.0. mdpi.com A similar pattern is observed for its methyl ester, which shows a prominent fragment at m/z 130. nih.govnist.gov
For this compound, the fragmentation pathway under ESI-MS/MS would be expected to follow these established patterns. The primary fragmentations would involve the ester group, initiated by protonation, likely on the indole nitrogen. nih.gov
Table 1: Predicted Mass Spectrometry Fragments for this compound
| Ion Description | Predicted m/z | Fragmentation Pathway |
| Protonated Molecular Ion | 232.1 | [C₁₄H₁₇NO₂ + H]⁺ |
| Indole-3-acetyl Cation | 174.1 | Loss of butene (C₄H₈) from the ester |
| Quinolinium Ion | 130.1 | Loss of the acetyl-butyl group and rearrangement |
| Indole Cation | 117.1 | Further fragmentation of the quinolinium ion |
This detailed fragmentation data, acquired through techniques like FT-ICR-MS and QqQ ESI-MS/MS, provides unambiguous confirmation of the compound's identity and structure.
X-ray Diffraction Analysis for Solid-State Structural Confirmation
X-ray Diffraction (XRD) analysis is the definitive method for determining the three-dimensional structure of a crystalline solid. While a specific, publicly available crystal structure for this compound was not identified, the principles of the technique are broadly applied to related indole esters and other organic molecules to confirm their solid-state conformation and packing. acs.orgbeilstein-journals.org
For analysis, a single, high-quality crystal of the compound is required, often grown by slow evaporation from a suitable solvent. beilstein-journals.org This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of electron density maps, from which the precise position of each atom in the crystal lattice can be determined. researchgate.net
This technique provides fundamental structural data, including:
Bond Lengths and Angles: Confirming the covalent structure of the molecule.
Conformation: Revealing the spatial arrangement of the butyl chain relative to the indole ring.
Intermolecular Interactions: Identifying hydrogen bonds and van der Waals forces that dictate how the molecules pack together in the crystal. beilstein-journals.org
Unit Cell Parameters: Defining the dimensions and symmetry of the basic repeating unit of the crystal. researchgate.net
In a study on related arylidenoxindoles, single-crystal X-ray analysis was used to confirm the head-to-tail arrangement of molecules in a solid-state photoreaction, demonstrating the power of this technique to reveal spatial relationships that govern chemical reactivity. acs.org
Table 2: Information Gained from a Hypothetical X-ray Diffraction Analysis of this compound
| Parameter | Description | Significance |
| Crystal System | The symmetry group of the lattice (e.g., monoclinic, orthorhombic). | Defines the fundamental shape of the unit cell. |
| Space Group | The specific symmetry elements present within the crystal. | Provides detailed insight into molecular symmetry and packing. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating crystal unit. |
| Atomic Coordinates | The (x, y, z) position of every non-hydrogen atom in the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |
| Bond Distances/Angles | Calculated lengths and angles between all bonded atoms. | Confirms the expected molecular geometry and identifies any structural strain. |
Therefore, should a crystalline form of this compound be subjected to X-ray diffraction, the technique would provide an unambiguous confirmation of its solid-state structure. researchgate.net
Chromatographic Methods for Purification and Quantification of Indole-3-acetate Esters
Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological extracts. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for indole-3-acetate esters. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is widely used due to its high resolution and efficiency. mdpi.com For indole-3-acetate esters, reversed-phase HPLC is the method of choice. This involves a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. researchgate.netacademicjournals.org The compound is detected as it elutes from the column, most commonly by a UV detector set to the absorbance maximum of the indole ring, which is around 280 nm. academicjournals.orgresearchgate.net Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.
Gas Chromatography (GC) is also highly suitable, particularly for volatile esters like this compound. The sample is vaporized and passed through a column with a carrier gas. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. GC is very often coupled with a mass spectrometer (GC-MS), which provides highly specific detection and structural confirmation based on the mass-to-charge ratio and fragmentation pattern of the analyte. nih.govresearchgate.net For quantitative analysis, an internal standard is often used to correct for any sample loss during preparation and injection. researchgate.net
Table 3: Typical Chromatographic Conditions for the Analysis of Indole-3-acetate Esters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) |
| Column | Reversed-Phase C18 (e.g., 5 µm, 250 x 4.6 mm) mdpi.comacademicjournals.org | Capillary column (e.g., DB-5ms, HP-5ms) |
| Mobile Phase / Carrier Gas | Isocratic or gradient mixture of Methanol (B129727) or Acetonitrile and acidified water (e.g., with acetic acid). academicjournals.orgresearchgate.net | Inert gas (e.g., Helium, Hydrogen). |
| Detection | UV Absorbance (280 nm) academicjournals.org, Fluorescence csic.es, or Mass Spectrometry (LC-MS). mdpi.com | Mass Spectrometry (MS) nih.govresearchgate.net |
| Typical Application | Purification and quantification in liquid samples. mdpi.com | Quantification of volatile compounds, high-specificity detection. nih.gov |
| Internal Standard | Indole-3-propionic acid can be used. researchgate.net | Deuterated analogs (e.g., [¹³C₆]-IAA) are ideal for MS detection. researchgate.net |
These chromatographic techniques are fundamental tools, ensuring the purity of this compound for further study and enabling its accurate quantification in various matrices.
Biological Roles and Molecular Mechanisms in Non Human Systems
Phytohormonal Activity and Plant Physiological Regulation
Biosynthesis and Metabolism of Indole-3-acetic Acid and its Esters in Plant Tissues
Indole-3-acetic acid (IAA) is the most prevalent, naturally occurring auxin in plants, playing a pivotal role in nearly all aspects of their growth and development. mdpi.comnih.gov The biosynthesis of IAA can occur through several pathways, which are broadly categorized as tryptophan-dependent and tryptophan-independent. wikipedia.orgmdpi.com The tryptophan-dependent pathways are the most well-understood and include the indole-3-pyruvic acid (IPyA), tryptamine (B22526) (TAM), indole-3-acetaldoxime (IAOx), and indole-3-acetamide (B105759) (IAM) routes. mdpi.com Among these, the IPyA pathway is considered a primary route for IAA synthesis in many plant species. mdpi.com
The cellular concentration of free, active IAA is tightly regulated through a complex network of metabolic processes including conjugation, degradation, and transport. mdpi.com Conjugation involves the formation of covalent bonds between IAA and other molecules like sugars, amino acids, or peptides, resulting in compounds such as IAA-amino acid conjugates and IAA-sugar esters. mdpi.comfrontiersin.org These conjugated forms are typically biologically inactive and are thought to function as storage or transport forms of auxin. mdpi.com The formation of IAA esters, including Butyl 1H-indole-3-acetate, represents a key mechanism for storing IAA. These esters can be hydrolyzed to release free IAA, allowing for rapid physiological responses to developmental and environmental signals. frontiersin.org This dynamic equilibrium between free and conjugated IAA is essential for maintaining hormonal homeostasis. frontiersin.org In monocots, IAA predominantly exists as ester conjugates, while in Arabidopsis, amide conjugates are more abundant. frontiersin.org
Irreversible degradation, or catabolism, of IAA is another critical component of its regulation. The primary catabolic pathway involves the oxidation of the indole (B1671886) ring, leading to the formation of 2-oxoindole-3-acetic acid (oxIAA). mdpi.com This process prevents the accumulation of excessive levels of active IAA, which can be inhibitory to plant growth. lookchem.com
| IAA Regulation Mechanism | Description | Key Molecules Involved |
| Biosynthesis | Production of IAA from precursors. | Tryptophan, Indole-3-pyruvic acid, Tryptamine |
| Conjugation | Reversible inactivation and storage of IAA. | IAA-amino acids, IAA-esters (e.g., this compound) |
| Degradation | Irreversible inactivation of IAA. | 2-oxoindole-3-acetic acid (oxIAA) |
Mechanism of Action in Plant Growth and Development, including Specific Growth Responses (e.g., hypocotyl elongation, rooting)
The physiological effects of auxins are initiated by their perception at the cellular level. The primary auxin receptors are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. tandfonline.com In the presence of auxin, the TIR1/AFB receptor forms a complex with an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. This binding event marks the Aux/IAA protein for degradation via the 26S proteasome pathway. wikipedia.org The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, thereby modulating their expression. wikipedia.org
This signaling cascade underlies many of the well-known auxin-mediated growth responses. For instance, auxin promotes cell elongation, a key process in hypocotyl and stem growth, through the "acid growth" mechanism. This involves auxin-induced proton pumping into the cell wall, which lowers the pH and activates expansin enzymes that loosen the cell wall structure, allowing for cell expansion.
Auxin is also a critical regulator of root development, including the formation of lateral and adventitious roots. It stimulates cell division in the pericycle, the tissue from which lateral roots originate. frontiersin.org The application of auxins is a common practice to induce adventitious rooting in cuttings for vegetative propagation. lookchem.com
Role of Indole-3-acetate (B1200044) Esters in Plant Stress Response and Activation of Plant Immunity
Auxin signaling is intricately linked with plant responses to both biotic and abiotic stresses. While high levels of IAA can sometimes increase susceptibility to certain pathogens, the precise regulation of auxin homeostasis is crucial for an effective immune response. nih.gov Indole-3-acetate esters, serving as a readily hydrolyzable source of IAA, can play a role in modulating auxin levels during stress.
Plants can activate their immune systems in response to pathogen attack, and this often involves crosstalk with auxin signaling pathways. frontiersin.org For example, some pathogens synthesize their own IAA to manipulate the host's physiology. nih.gov The plant can counteract this by conjugating its endogenous IAA into inactive forms, such as esters, to maintain hormonal balance. Furthermore, there is significant interplay between auxin and other defense-related hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). frontiersin.org
In the context of abiotic stress, such as drought or salinity, the ability to rapidly adjust growth and development is vital for survival. The release of active IAA from ester conjugates can facilitate these adjustments, for example, by promoting root growth to enhance water uptake. wikipedia.org The conversion of indole-3-acetamide to IAA by the enzyme AMI1 has been shown to be involved in balancing plant growth and stress responses, highlighting the importance of auxin homeostasis in adapting to adverse conditions. researchgate.net
Comparative Analysis of this compound Efficacy with Other Auxins and Conjugates
The biological activity of different auxinic compounds is influenced by their chemical structure, which affects their uptake, transport, metabolism, and receptor binding. This compound is a synthetic auxin ester. Its efficacy is often compared to the endogenous auxin IAA and other synthetic auxins like indole-3-butyric acid (IBA) and naphthaleneacetic acid (NAA).
Synthetic auxins are often more potent or have a longer-lasting effect than IAA because they are typically more resistant to enzymatic degradation in plant tissues. nih.gov The butyl ester group of this compound likely increases its lipophilicity, potentially enhancing its uptake across cell membranes. Once inside the cell, it is presumed to be hydrolyzed to release free IAA.
Studies comparing IAA and IBA have shown that IBA can be more effective in promoting adventitious root formation in some species, such as mung bean. researchgate.net This has been attributed to factors like differential transport and metabolism, with the possibility that IBA conjugates may serve as a more stable source of free auxin than IAA conjugates. researchgate.net The transport of IBA and IAA in Arabidopsis also shows differences, suggesting distinct protein-mediated transport systems for these two endogenous auxins. nih.gov
| Auxin | Relative Rooting Efficacy | Relative Stability | Primary Mode of Action/Metabolism |
| Indole-3-acetic acid (IAA) | Moderate | Low | Direct action, rapid conjugation and degradation |
| This compound | High (presumed) | Moderate | Hydrolysis to free IAA |
| Indole-3-butyric acid (IBA) | High | Moderate | Can be converted to IAA via β-oxidation |
| Naphthaleneacetic acid (NAA) | Very High | High | Synthetic auxin, resistant to degradation |
Microbial Biosynthesis and Biotransformation of Indole Derivatives
Tryptophan-Dependent Pathways in Microorganisms for Indole-3-acetic Acid Production
A wide array of microorganisms, including many bacteria and fungi found in the plant rhizosphere, can synthesize IAA. mdpi.comnih.gov This microbial IAA can significantly influence plant growth, and such microbes are often termed plant growth-promoting rhizobacteria (PGPR) or fungi. researchgate.net The vast majority of bacterial IAA synthesis occurs through tryptophan-dependent pathways. nih.govdtu.dk Genomic analyses have revealed that a large percentage of bacteria possess the genetic capacity for IAA production. nih.govdtu.dk
The primary tryptophan-dependent IAA biosynthesis pathways in microorganisms include:
Indole-3-pyruvic acid (IPA) pathway: Tryptophan is converted to indole-3-pyruvic acid, then to indole-3-acetaldehyde, and finally to IAA. This is a major pathway in many bacteria. mdpi.comnih.gov
Tryptamine (TAM) pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to indole-3-acetaldehyde and subsequently to IAA. mdpi.com
Indole-3-acetamide (IAM) pathway: Tryptophan is converted to indole-3-acetamide, which is then hydrolyzed to IAA. This pathway is prominent in both phytopathogenic and symbiotic bacteria. nih.gov
Indole-3-acetonitrile (B3204565) (IAN) pathway: This pathway, while more studied in plants, also exists in some microorganisms, where indole-3-acetonitrile is converted to IAA. mdpi.com
Roles of Microbial Indole-3-acetate in Fungal Physiology and Environmental Responses
Indole-3-acetate (IAA), commonly known as a plant hormone, is also synthesized by various fungi and plays a significant role in their own physiology and ecological interactions. nih.govnih.gov The production of IAA by fungi is not merely a metabolic byproduct but an active process that regulates fungal growth, development, and responses to environmental cues. nih.govtandfonline.com Phylogenetic studies suggest that the capability to synthesize IAA evolved independently in fungi, separate from plants and bacteria, underscoring its fundamental importance to these organisms. nih.govtandfonline.com
In many fungal species, IAA can have dual, concentration-dependent effects, stimulating growth and development at lower concentrations while being inhibitory at higher levels. nih.gov For instance, in the ectomycorrhizal fungus Tricholoma vaccinum, IAA produced from tryptophan is actively excreted and has been shown to induce branching in fungal cultures, a key process for establishing symbiotic relationships with plant roots. wikipedia.org This process is mediated by specific transporters, such as the MATE (multidrug and toxic extrusion) transporter Mte1. wikipedia.org The ability of fungi to produce IAA is being explored for applications in sustainable agriculture, aiming to use these microorganisms to promote plant growth and protection. nih.govwikipedia.org
Research has identified several biosynthetic pathways for IAA in fungi, which can be either dependent on or independent of the precursor tryptophan. mdpi.com The endophytic fungus Cyanodermella asteris, for example, can synthesize IAA through multiple routes, including pathways involving indole-3-acetonitrile (IAN), indole-3-acetamide (IAM), and indole-3-acetaldehyde (IAD). mdpi.com This metabolic versatility allows fungi to fine-tune their IAA production in response to different environmental conditions and interaction partners.
Contributions to Inter-Kingdom Signaling and Host-Microbe Interactions in Experimental Models
Indole-3-acetate serves as a crucial signaling molecule in the communication between different biological kingdoms, particularly between microbes and their hosts. tandfonline.comfrontiersin.orgfrontiersin.org This "cross-talk" is fundamental to establishing and maintaining symbiotic or pathogenic relationships. nih.govnih.gov IAA is recognized as a diffusible signal that facilitates interspecies communication among bacteria, fungi, and plants, affecting their respective physiologies. nih.gov
In the context of plant-fungal interactions, such as the establishment of arbuscular mycorrhizal (AM) symbiosis, phytohormone-mediated signaling is critical. nih.gov Plants colonized by AM fungi often exhibit elevated levels of auxins like IAA. nih.gov Furthermore, auxin derivatives can promote the development of lateral roots, which are the preferred sites for infection by these symbiotic fungi. nih.gov This indicates a sophisticated interplay where fungal-derived IAA manipulates host plant development to its own advantage, creating a favorable niche for colonization.
Beyond plant-fungal interactions, IAA is a key molecule in the communication between algae and bacteria in aquatic environments. frontiersin.orgfrontiersin.org In the "phycosphere," the microenvironment surrounding an algal cell, bacteria can be induced by algal-secreted tryptophan to produce and release IAA. frontiersin.orgfrontiersin.org This bacterial IAA, in turn, can promote algal cell growth and division, highlighting a cooperative interaction. frontiersin.orgfrontiersin.org However, this relationship is dose-dependent, as very high concentrations of IAA can be lethal to algal cells. frontiersin.org Indoles, as a class of molecules, are also recognized as important inter-kingdom signals between gut microbes and their animal hosts, where they help regulate inflammation and maintain epithelial barrier integrity. mdpi.com
Investigation in Animal Models (Non-Human)
Indole-3-acetate Metabolism by Gut Microbiota in Rodent Models
In mammals, Indole-3-acetate is a significant metabolite produced by the gut microbiota from the essential amino acid tryptophan. nih.govnih.gov Humans and other mammals cannot synthesize indole or its derivatives themselves and rely on the metabolic activity of gut microbes. mdpi.com Numerous bacterial species, including members of the Lactobacillus, Bacteroides, and Clostridium genera, are known to metabolize tryptophan into IAA and other indole compounds. mdpi.com
Studies using rodent models have demonstrated a clear link between diet, the gut microbiome, and the production of IAA. For instance, mice fed a high-fat diet (HFD) or a Western diet (WD) show significantly reduced levels of IAA in their cecum, feces, and liver compared to mice on a low-fat diet. nih.govelifesciences.orgtandfonline.com This disruption in tryptophan metabolism and the resulting decrease in IAA levels are associated with negative health outcomes, such as intestinal barrier damage and colitis. nih.govtandfonline.com Supplementation with IAA or with IAA-producing bacteria like Lactobacillus reuteri has been shown to ameliorate these conditions in murine colitis models, highlighting the protective role of this microbial metabolite. nih.govbmj.combmj.com
The table below summarizes findings from rodent studies on IAA metabolism by gut microbiota.
| Model System | Diet | Key Findings on IAA Levels | Associated Outcome | Reference(s) |
| Mice | High-Fat Diet (HFD) | Decreased IAA in cecum and liver. | Associated with Non-alcoholic fatty liver disease (NAFLD). | elifesciences.org |
| Mice | High-Fat Diet (HFD) | Significant decrease in intestinal IAA. | Intestinal barrier damage and aggravated colitis. | nih.govtandfonline.com |
| Mice | Western Diet (WD) | Reduced IAA in feces and liver. | Liver steatosis and inflammation. | elifesciences.org |
| Mice (AOM-DSS model) | Standard | Low peripheral blood levels of IAA in a model of colitis-associated cancer. | Increased susceptibility to tumorigenesis. | bmj.com |
Molecular Mechanisms of Action in Animal Cell Lines and Isolated Tissues (e.g., macrophages, hepatocytes)
At the cellular level, IAA exerts its effects by modulating key signaling pathways involved in inflammation and metabolism. In vitro studies using animal cell lines have provided significant insights into these mechanisms.
In murine macrophages (RAW 264.7 cells), IAA has demonstrated potent anti-inflammatory effects. It significantly attenuates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are typically induced by inflammatory stimuli such as lipopolysaccharide (LPS). elifesciences.orgmdpi.com The anti-inflammatory action of IAA in macrophages appears to be mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. elifesciences.orgnih.govelifesciences.org Interestingly, this effect in macrophages is independent of the Aryl Hydrocarbon Receptor (AhR). elifesciences.org
In contrast, in hepatocytes (murine AML12 cells), the protective effects of IAA are largely dependent on the AhR. elifesciences.orgelifesciences.org IAA was shown to attenuate inflammatory responses induced by TNF-α and fatty acids in an AhR-dependent manner. elifesciences.orgelifesciences.org Furthermore, research suggests that IAA can directly modulate lipid metabolism and inflammatory cytokine production in the liver. elifesciences.orgnih.gov
The following table details the molecular mechanisms of IAA in different animal cell lines.
| Cell Line | Cell Type | Key Molecular Mechanism(s) | Observed Effect | Reference(s) |
| RAW 264.7 | Murine Macrophage | Activation of AMPK. | Attenuation of pro-inflammatory cytokine expression (TNF-α, IL-1β). | elifesciences.orgmdpi.comnih.govelifesciences.org |
| AML12 | Murine Hepatocyte | Dependent on Aryl Hydrocarbon Receptor (AhR). | Attenuation of inflammatory responses. | elifesciences.orgelifesciences.org |
| 143B and HOS | Human Osteosarcoma | Activation of NF-κB pathway; upregulation of PTEN, FasL, FasR. | Inhibition of proliferation and induction of apoptosis. | ajol.info |
| KGN | Human Granulosa | Potential regulation of genes related to xenobiotic stimulus, gene expression, and apoptosis. | Potential protective effects against diminished ovarian reserve. | nih.gov |
Impact on Cellular Responses and Signaling Pathways in Pre-clinical Animal Studies
Pre-clinical studies in animal models have confirmed the beneficial impacts of IAA observed in cell culture. Oral administration of IAA to mice on a Western diet was shown to alleviate diet-induced hepatic steatosis (fatty liver) and inflammation. elifesciences.orgnih.gov These protective effects were significant even as the mice continued the unhealthy diet. elifesciences.org The treatment led to reduced liver triglycerides, decreased hepatocyte ballooning, and lower production of inflammatory cytokines. elifesciences.orgresearchgate.net Mechanistically, these effects were linked to the partial reversal of diet-induced changes in the liver's metabolome and proteome, including enzymes involved in fatty acid transport and synthesis. nih.govelifesciences.org
In models of inflammatory bowel disease (IBD), IAA supplementation in mice effectively alleviates colitis and enhances intestinal barrier function. nih.govtandfonline.com The mechanism involves the upregulation of mucin sulfation via the AHR-Papss2-Slc35b3 pathway, which strengthens the protective mucus layer in the colon. nih.govtandfonline.com Furthermore, studies in a mouse model of colitis-associated cancer revealed that IAA can inhibit tumorigenesis. bmj.com It achieves this by inducing the production of the anti-inflammatory cytokine IL-35 in immune cells such as macrophages, T cells, and B cells, thereby improving the precancerous inflammatory environment in the colon. bmj.com This effect was found to be dependent on the Pregnane X Receptor (PXR). bmj.com
Cellular and Molecular Interactions beyond Plant and Microbial Systems
The biological activities of IAA extend to various other cellular contexts in animal systems. Research has explored its potential therapeutic applications based on these interactions. For instance, IAA has been shown to inhibit the proliferation and induce apoptosis in human osteosarcoma cell lines (143B and HOS). ajol.info The proposed mechanism involves the activation of the NF-κB signaling pathway and the upregulation of the tumor suppressor PTEN and the Fas/FasL apoptosis-inducing system. ajol.info
In the context of reproductive health, network pharmacology and molecular docking studies have suggested that IAA may have protective effects against diminished ovarian reserve (DOR). nih.gov The predicted mechanisms are related to its known anti-inflammatory and antioxidant properties, potentially influencing pathways related to cellular responses to stress and the regulation of apoptosis. nih.gov
Furthermore, when oxidized by enzymes like horseradish peroxidase (HRP), IAA can be converted into cytotoxic species. nih.govresearchgate.net The resulting reactive molecule, likely 3-methylene-2-oxindole, can cause lipid peroxidation and damage DNA. researchgate.net This property has led to the hypothesis that an IAA/HRP system could be developed as a targeted cancer therapy, where the non-toxic IAA is delivered systemically and activated only at the tumor site where HRP has been targeted. researchgate.net These findings underscore the multifaceted nature of IAA's interactions at the cellular and molecular level, with effects that are highly context-dependent.
In Vitro Cytotoxicity Studies on Non-Human Cell Lines and Mechanistic Insights
The indole framework is a key feature in various anticancer agents, primarily due to its ability to interact with crucial biological targets like tubulin. mdpi.com Research into indole derivatives has demonstrated their potential to inhibit cancer cell proliferation through mechanisms such as disrupting microtubule assembly, which is vital for cell division. mdpi.com
A study focusing on a derivative closely related to this compound, specifically 3S-(β-D-glucopyranosyloxy)-2,3-dihydro-2-oxo-1H-indole-3-acetic acid butyl ester, isolated from mulberry fruit, demonstrated anti-cancer properties against breast cancer cells. researchgate.net The research highlighted that the presence of the butyl side chain contributed to a stronger anticancer effect. researchgate.net Further investigations into α-indolylacrylates have also revealed promising anticancer activity against human cervical adenocarcinoma (HeLa) cell lines. rsc.org One derivative, in particular, showed potent activity with an IC₅₀ value of 9.73 μM. rsc.orgrsc.org
The mechanism underlying the cytotoxicity of Indole-3-acetic acid (IAA), the parent acid of the butyl ester, has been examined in non-human mammalian cells. In rat neutrophils and lymphocytes, IAA was found to induce cell death through both necrosis (loss of membrane integrity) and apoptosis (chromatin condensation and DNA fragmentation). nih.gov This process is believed to involve the generation of reactive oxygen species (ROS), as the cytotoxic effects were mitigated by the addition of antioxidant enzymes. nih.gov Other indole derivatives have been shown to exert their cytotoxic effects by inhibiting key enzymes like topoisomerase IIα or by interfering with tubulin polymerization. nih.govacs.org
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| α-indolylacrylate derivative (4l) | HeLa (Human Cervical Adenocarcinoma) | IC₅₀ = 9.73 μM | rsc.orgrsc.org |
| Naphthalimide-benzothiazole-indole conjugates (Compounds 12 & 13) | A549 (Human Lung Carcinoma) | IC₅₀ = 140 nM and 310 nM, respectively | nih.gov |
| Indole-3-acetic acid (IAA) | Rat Neutrophils and Lymphocytes | Induces necrosis and apoptosis via ROS production | nih.gov |
| 3S-(β-D-glucopyranosyloxy)-2,3-dihydro-2-oxo-1H-indole-3-acetic acid butyl ester | Breast Cancer Cells | Demonstrated anti-cancer activity | researchgate.net |
Antioxidant Properties and Radical Scavenging Activities of Indole-3-acetic Acid Analogues
Indole-3-acetic acid (IAA) and its analogues have been a focus of antioxidant research. researchgate.netcore.ac.ukeurjchem.com The antioxidant capacity of these compounds is often evaluated using in vitro methods such as the 2,2-diphenyl-1-picryl hydrazyl (DPPH) free radical scavenging assay and lipid peroxidation (LPO) inhibition assays. researchgate.neteurjchem.comeurjchem.com The indole N-H moiety is considered a key contributor to the radical scavenging activity observed in many of these compounds. eurjchem.com
Studies on various synthesized analogues of IAA reveal that structural modifications significantly influence their antioxidant potential. For instance, the coupling of aniline (B41778) and its substituted derivatives to the IAA structure can lead to significant changes in activity. eurjchem.com It has been observed that the introduction of electron-donating groups, such as a methoxy (B1213986) group, can enhance the stability of the resulting radical and thereby increase the antioxidant activity. eurjchem.com In one study, an IAA analogue featuring a methoxy-substituted aniline moiety showed predominant antioxidant activity compared to other derivatives. researchgate.neteurjchem.comeurjchem.com
Furthermore, biopolymeric hydrogels synthesized using indole-3-acetic acid have demonstrated excellent antioxidant properties in both DPPH and nitric oxide (NO) radical assays when compared to the standard antioxidant, ascorbic acid. researchgate.netasianpubs.org The natural auxin Indole-3-butyric acid has also been documented to possess protective antioxidant properties against membrane lipid damage. nih.gov
| Compound Type | Assay | Key Finding | Reference |
|---|---|---|---|
| IAA-aniline conjugates | DPPH Radical Scavenging, Lipid Peroxidation (LPO) Inhibition | Compound with methoxy group showed predominant activity. | eurjchem.com |
| Indole-3-acetamides | DPPH and ABTS Radical Scavenging | All synthetic derivatives effectively scavenged reactive oxygen species. | nih.gov |
| IAA-based biopolymeric hydrogels | DPPH and NO Radical Scavenging | Showed excellent antioxidant property compared to ascorbic acid. | researchgate.netasianpubs.org |
| Indole-3-butyric acid | Fenton Reaction-Induced Oxidative Damage | Demonstrated effective antioxidant protection against lipid peroxidation. | nih.gov |
Antimicrobial Efficacy and Mechanisms of Action of Indole Derivatives
Indole and its derivatives are recognized for their significant antimicrobial properties against a wide range of pathogenic microorganisms, including bacteria and fungi. researchgate.net These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), and Gram-negative bacteria like Xanthomonas oryzae and Acinetobacter baumannii. nih.govnih.govacs.orgasm.org Antifungal activity has also been noted, particularly against Candida species like C. albicans and C. krusei. nih.gov
The mechanisms behind the antimicrobial action of indole derivatives are diverse. A primary mode of action is the disruption of the bacterial cell membrane, which compromises its integrity and leads to cell death. mdpi.commdpi.com Some derivatives are capable of inhibiting biofilm formation, a key virulence factor for many pathogenic bacteria. mdpi.comasm.org For example, sub-inhibitory concentrations of certain indoles can both prevent the formation of A. baumannii biofilms and eradicate mature ones. asm.org
Other specific molecular mechanisms have been identified. In S. aureus, certain indole derivatives function as inhibitors of the NorA efflux pump, a mechanism that the bacterium uses to expel antibiotics, thus contributing to antibiotic resistance. nih.gov In other cases, indole compounds interfere with bacterial physiological processes by altering protein expression or inhibiting essential enzymes like tryptophanyl-tRNA synthetase (WRS). nih.govacs.orggoogle.com Furthermore, some indole agents have been found to reduce the expression of genes involved in quorum sensing, a cell-to-cell communication system that regulates virulence in bacteria. asm.org
| Compound Type | Target Microorganism | Activity / Mechanism | Reference |
|---|---|---|---|
| Indole-triazole-thiadiazole derivatives | C. krusei | MIC = 3.125 µg/mL | nih.gov |
| Indole derivatives with pyridinium (B92312) moieties | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 1.0 µg/mL | nih.govacs.org |
| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | Inhibits biofilm formation and eradicates mature biofilm. | asm.org |
| 5-nitro-2-phenylindole | Staphylococcus aureus | Inhibits the NorA efflux pump. | nih.gov |
| 3,4-substituted indole compounds | General Bacteria | Inhibits bacterial tryptophanyl-tRNA synthetase (WRS). | google.com |
Theoretical and Computational Studies of Butyl 1h Indole 3 Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in predicting the electronic properties of a molecule, which in turn govern its reactivity. While specific research on Butyl 1H-indole-3-acetate is limited, the methodologies for such an analysis are well-established.
Research Findings:
Density Functional Theory (DFT) is a primary method used for these investigations, often employing functionals like B3LYP. srce.hrresearchgate.net Such calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net For instance, in studies of related indole (B1671886) compounds, DFT has been used to calculate bond lengths, bond angles, and dihedral angles. nih.gov
Key parameters derived from quantum chemical calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.nettandfonline.com
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to interaction. tandfonline.comtandfonline.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, contributing to its stability and bioactivity. tandfonline.com
These computational tools are powerful for understanding the intrinsic properties of molecules. For example, similar calculations on various organic radicals have been performed to create large databases of thermodynamic properties. nrel.gov A comprehensive quantum chemical study on this compound would similarly elucidate its fundamental chemical characteristics.
Table 1: Common Quantum Chemical Calculation Methods and Their Applications
| Method | Basis Set Example | Predicted Properties | Relevance |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Optimized geometry, vibrational frequencies, electronic energies | Provides accurate molecular structures and energy profiles. researchgate.net |
| Time-Dependent DFT (TD-DFT) | cc-pVTZ | Electronic absorption spectra (UV-Vis) | Predicts how the molecule interacts with light. tandfonline.com |
| Natural Bond Orbital (NBO) | - | Charge delocalization, donor-acceptor interactions | Explains intramolecular stability and reactivity. tandfonline.com |
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions in Biological Systems
Molecular modeling, and specifically docking simulations, are essential for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. This is a key step in drug discovery and understanding biological function.
Research Findings:
While no specific docking studies for this compound have been reported, research on analogous indole derivatives demonstrates the utility of this approach. For example, molecular docking has been used to study how indole-based compounds bind to enzymes like α-amylase or sirtuins. nih.govjst.go.jp These studies help identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site. nih.govfrontiersin.org
The general process involves:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). nih.gov
Preparing the ligand and protein structures, which includes adding hydrogen atoms and optimizing their geometries.
Using a docking program (e.g., MOE, AutoDock) to predict the binding pose and affinity of the ligand within the protein's binding site. nih.gov
For instance, in a study of indole-3-acetamide (B105759) derivatives, docking simulations identified key interactions with residues like Trp58, Tyr62, and Asp197 in the α-amylase active site. nih.gov Similarly, docking of indole derivatives into the auxin receptor TIR1 has been performed to understand their herbicidal activity. frontiersin.orgfrontiersin.org A docking study of this compound would be necessary to predict its potential biological targets and mechanism of action.
Table 2: Key Interactions in Ligand-Receptor Binding
| Interaction Type | Description | Example from Related Compounds |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (O, N). | Interaction with Asp300 in α-amylase. nih.gov |
| Hydrophobic Interactions | Forces that cause nonpolar parts of molecules to aggregate in an aqueous environment. | Interaction with Leu165 and Ala198 in α-amylase. nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Interaction with the TIR1 protein. frontiersin.org |
Conformational Analysis and Stereochemical Influences on Biological Activity
The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it determines how well the molecule can fit into the binding site of a receptor. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.
Research Findings:
There is a lack of specific published conformational analysis for this compound. However, studies on the parent compound, Indole-3-acetic acid (IAA), and its derivatives provide a framework for such an investigation. The conformation of IAA derivatives is largely defined by the torsion angles of the acetic acid side chain relative to the indole ring. srce.hr
Computational methods like molecular mechanics and quantum chemical calculations are used to explore the conformational landscape of a molecule and determine the relative energies of different conformers. researchgate.net For related indole derivatives, it has been shown that the orientation of the side chain can significantly affect biological activity. researchgate.net For example, studies on 5-(n-alkyl)-substituted indole-3-acetic acids, including a butyl-substituted variant, indicated that even a bulky substituent did not necessarily hinder interaction with auxin-binding proteins, depending on its orientation. researchgate.net
The flexibility of the butyl chain in this compound would allow it to adopt various conformations. A thorough conformational analysis would be required to understand which shapes are energetically preferred and how these might relate to its ability to interact with biological receptors.
Emerging Research Applications and Future Directions
Butyl 1H-indole-3-acetate as a Chemical Precursor and Building Block in Complex Organic Synthesis
The indole (B1671886) nucleus is a prominent feature in a vast number of natural products and pharmacologically active compounds, making its derivatives, such as this compound, valuable starting materials in organic synthesis. rsc.org The ester functionality in this compound offers a versatile handle for a variety of chemical transformations, while the indole core itself can be functionalized at several positions.
Researchers have developed numerous strategies for synthesizing complex indole-containing molecules, often employing indole derivatives as key building blocks. rsc.orgorganic-chemistry.org For instance, the synthesis of fused indole polycycles, which can have significant biological activities, has been achieved through transition-metal-assisted C–H activation strategies starting from indole derivatives. acs.org Methods like the Fischer, Bartoli, and Nenitzescu indole syntheses are classical routes to the core structure, which can then be elaborated. rsc.org
Modern synthetic methods continue to expand the utility of indole precursors. Palladium-catalyzed reactions, for example, have been used to construct indole-3-carboxylic esters. mdpi.com The development of domino reactions, which form multiple chemical bonds in a single sequence, allows for the efficient construction of complex, substituted 1H-indole-3-carboxylic esters. mdpi.com These advanced synthetic approaches underscore the importance of compounds like this compound as foundational molecules for accessing more intricate chemical architectures.
Development of Novel Agrochemicals and Plant Growth Regulators Based on Indole-3-acetate (B1200044) Structures
Indole-3-acetic acid (IAA) is the most abundant natural plant hormone of the auxin class, playing a critical role in almost all aspects of plant growth and development, including cell division and elongation. nih.govopenmedicinalchemistryjournal.comwikipedia.org This inherent biological activity has made the indole-3-acetate structure a prime target for the development of new agrochemicals.
Recent research has focused on synthesizing novel indole-3-carboxylic acid derivatives as potential herbicides. nih.govresearchgate.net These compounds are designed to act as antagonists of the auxin receptor protein TIR1. nih.govresearchgate.net By mimicking the natural auxin, these synthetic derivatives can disrupt normal plant growth processes, leading to herbicidal effects. Laboratory studies have shown that certain synthesized indole-3-carboxylic acid derivatives exhibit significant inhibition of both root and shoot growth in various plant species. nih.gov
The development of these novel agrochemicals involves sophisticated synthetic strategies to modify the core indole-3-acetic acid structure. nih.gov For example, α-substituted indole-3-acetic acids have been synthesized and tested for their herbicidal properties. researchgate.net The goal is to create compounds with high efficacy, a broad spectrum of activity, and favorable environmental profiles, such as low toxicity and short persistence in the soil. google.com Halogenated derivatives of indole-3-acetic acid have also been investigated for their potential as herbicides. google.com
| Compound Type | Target | Application | Key Findings |
| Novel Indole-3-carboxylic acid derivatives | Auxin receptor protein TIR1 | Herbicides | Significant inhibition of root and shoot growth in dicotyledonous and monocotyledonous plants. nih.govresearchgate.net |
| Halogenated Indole-3-acetic acids | Plant growth regulation | Herbicides | High-efficiency herbicidal activity with a wide spectrum and good environmental compatibility. google.com |
| Indole-based compounds | Plant growth and immunity | Plant growth regulators | Stimulation of root and fruit formation, and activation of plant immune systems. frontiersin.org |
Applications in Advanced Materials Science (e.g., components in organic solar cells, dye-sensitized solar cells)
The unique electronic properties of the indole ring system have led to its exploration in the field of advanced materials science. researchgate.net Indole derivatives are being investigated for their potential use as components in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
In the context of DSSCs, indole-fused heterocycles are used as electron donors and π-spacers in sensitizer (B1316253) dyes. rsc.org The planarity and electron-rich nature of these fused indole systems facilitate a more prominent intramolecular charge transfer (ICT) transition, which is crucial for efficient device performance. rsc.org For example, an indole attached to a rhodanine-3-acetic acid group has been reported as an efficient compound for DSSCs, acting as an excellent light harvester. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Similarly, in the realm of organic solar cells, thieno[3,2-b]indole bridged molecules and other indole derivatives have been synthesized and shown to have applications. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these molecules by creating donor-acceptor structures is a key advantage for improving charge transport. researchgate.net Research into fluorinated indolo[3,2-b]indole derivatives has shown that they can exhibit lower HOMO energies, leading to higher open-circuit voltages in bulk-heterojunction organic solar cells. snu.ac.kr
| Material Application | Indole Derivative Role | Key Properties and Findings |
| Dye-Sensitized Solar Cells (DSSCs) | Sensitizer (donor and π-spacer) | Electron-rich, planar structure promotes intramolecular charge transfer. Indole-rhodanine-3-acetic acid derivatives act as efficient light harvesters. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comrsc.org |
| Organic Solar Cells (OSCs) | Donor building block | Thieno[3,2-b]indole bridged molecules show promise. Fluorination of the indole core can lower HOMO energy levels, improving device performance. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comsnu.ac.kr |
Exploration of Bio-inspired Synthesis and Biocatalytic Pathways for Indole-3-acetate Esters
The natural biosynthesis of indole-3-acetic acid in plants and microorganisms provides a rich source of inspiration for developing novel synthetic methods. nih.gov Bio-inspired synthesis aims to mimic these natural processes to create complex molecules in the lab. jst.go.jpescholarship.org
In microorganisms, IAA is typically synthesized from tryptophan through several different pathways, with the indole-3-acetamide (B105759) (IAM) and indole-3-pyruvate (IPyA) pathways being the most common. nih.govmdpi.com The IAM pathway involves two key enzymes: tryptophan-2-monooxygenase (iaaM), which converts tryptophan to indole-3-acetamide, and indole-3-acetamide hydrolase (iaaH), which then hydrolyzes IAM to IAA. acs.orgfrontiersin.org
Researchers are harnessing these enzymatic pathways for biocatalytic applications. For example, engineered Escherichia coli have been used for the de novo biosynthesis of IAA and its derivatives from simple carbon sources like glucose. acs.orgresearchgate.net This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis. Furthermore, the enzymes involved, such as iaaM and iaaH, have been characterized and found to be active on substituted indole substrates, opening up the possibility of producing a range of functionalized indole-3-acetate derivatives. acs.org The hydrolysis of inactive methyl indole-3-acetic acid ester to the active free hormone by esterases has also been demonstrated, highlighting a potential biological activation mechanism for indole-3-acetate esters. nih.gov
Unexplored Biological Activities and Potential Research Avenues in Non-Human Biological Systems
While the role of indole-3-acetic acid as a plant hormone is well-established, the broader biological activities of its esters, like this compound, in other non-human biological systems are less understood and represent a promising area for future research.
IAA and its derivatives are known to be produced and degraded by a wide range of environmental bacteria. mdpi.comnih.gov In some bacteria, IAA can play a role in virulence and tolerance to oxidative stress. nih.gov The degradation of IAA by bacteria often proceeds through the formation of various hydroxylated intermediates. mdpi.com The ability of microbial communities to metabolize indole compounds suggests that this compound could have unexplored effects on microbial ecosystems.
Furthermore, indole derivatives have been shown to possess a wide array of pharmacological activities, including antioxidant and antimicrobial properties. acs.orgresearchgate.net The investigation into these activities has largely focused on human health applications, but there is potential for these properties to be relevant in other biological contexts. For example, the antioxidant activity of indole derivatives could be beneficial in protecting non-human organisms from oxidative damage. researchgate.net The interaction of indole-3-acetic acid with enzymes like butyrylcholinesterase in animal serum has been studied, indicating that these compounds can have effects on animal physiology. researchgate.net Future research could explore the effects of this compound on a wider range of non-human biological systems, potentially uncovering novel applications in areas such as veterinary medicine or the management of microbial populations.
Q & A
Q. What are the standard synthetic routes for preparing Butyl 1H-indole-3-acetate, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis of this compound typically involves esterification of indole-3-acetic acid with butanol under acidic catalysis. A reflux system with acetic acid as a solvent and sodium acetate as a base (to neutralize liberated acids) is a common approach, analogous to methods used for related esters like ethyl or methyl indole-3-acetate derivatives . Key variables affecting yield include:
- Catalyst choice : Sulfuric acid or p-toluenesulfonic acid are often used.
- Reflux duration : Extended reaction times (3–5 hours) improve esterification efficiency .
- Molar ratios : A slight excess of butanol (1.1:1 molar ratio relative to indole-3-acetic acid) minimizes side reactions.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).
Q. How can spectroscopic techniques (e.g., FTIR, NMR) be applied to confirm the structure and purity of this compound?
Methodological Answer:
- FTIR : Look for ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and the absence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹). Note that solvent choice (e.g., KBr pellet vs. neat) may shift peaks slightly .
- ¹H NMR : Key signals include:
- LC-MS : Confirm molecular ion ([M+H]⁺) at m/z 247.3 and assess purity by absence of unreacted starting material.
Advanced Research Questions
Q. How can solvent polarity and reaction temperature influence the stability and degradation pathways of this compound?
Methodological Answer: Stability studies should employ accelerated degradation protocols:
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor ester hydrolysis via HPLC (C18 column, acetonitrile/water gradient). Acidic conditions (pH < 3) accelerate cleavage to indole-3-acetic acid .
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen can identify decomposition temperatures. Storage at ≤4°C in inert atmospheres (argon) is recommended for long-term stability.
Q. What analytical strategies resolve contradictions in spectral data when characterizing this compound across different instruments or solvents?
Methodological Answer: Discrepancies in FTIR or NMR spectra often arise from solvent effects or instrument calibration:
- FTIR : Compare spectra in identical solvents (e.g., chloroform vs. KBr pellets). Dispersive instruments may show broader peaks than FTIR systems .
- NMR : Use deuterated solvents (e.g., CDCl₃) for consistency. Chemical shift referencing (e.g., TMS at 0 ppm) ensures reproducibility. For ambiguous signals, 2D NMR (COSY, HSQC) clarifies connectivity .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in biological systems or catalytic reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) can:
- Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
- Simulate hydrolysis pathways (activation energies, transition states) .
- Correlate experimental NMR shifts with computed isotropic shielding constants.
Q. What experimental designs are effective for evaluating the biological activity of this compound derivatives, such as antimicrobial or enzyme inhibition assays?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with Ellman’s reagent (DTNB) quantify activity. IC₅₀ values are derived from dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
